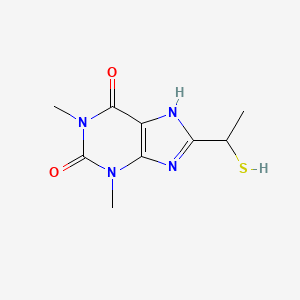
1,3-Dimethyl-8-(1-sulfanylethyl)-3,7-dihydro-1h-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethyl-8-(1-sulfanylethyl)-3,7-dihydro-1h-purine-2,6-dione is a complex organic compound that belongs to the purine family This compound is characterized by its unique structure, which includes a purine ring substituted with methyl and sulfanylethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-8-(1-sulfanylethyl)-3,7-dihydro-1h-purine-2,6-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with a suitable sulfanylethyl halide under basic conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process. Purification is typically achieved through recrystallization or chromatographic techniques to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dimethyl-8-(1-sulfanylethyl)-3,7-dihydro-1h-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The sulfanylethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove oxygen functionalities or to alter the oxidation state of sulfur.
Substitution: The methyl and sulfanylethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanylethyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
Applications De Recherche Scientifique
1,3-Dimethyl-8-(1-sulfanylethyl)-3,7-dihydro-1h-purine-2,6-dione has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying purine chemistry.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways involving purine derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to purine metabolism.
Industry: It is utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,3-Dimethyl-8-(1-sulfanylethyl)-3,7-dihydro-1h-purine-2,6-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways by binding to active sites or altering the conformation of target proteins. These interactions are mediated by the unique structural features of the compound, including its purine ring and functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dimethylxanthine: A structurally similar compound with methyl groups at positions 1 and 3 of the purine ring.
8-Mercaptoguanine: Contains a thiol group at position 8, similar to the sulfanylethyl group in the target compound.
Caffeine: Another purine derivative with methyl groups at positions 1, 3, and 7.
Uniqueness
1,3-Dimethyl-8-(1-sulfanylethyl)-3,7-dihydro-1h-purine-2,6-dione is unique due to the presence of the sulfanylethyl group, which imparts distinct chemical properties and reactivity. This differentiates it from other purine derivatives and makes it a valuable compound for various applications.
Propriétés
Numéro CAS |
6466-41-7 |
|---|---|
Formule moléculaire |
C9H12N4O2S |
Poids moléculaire |
240.28 g/mol |
Nom IUPAC |
1,3-dimethyl-8-(1-sulfanylethyl)-7H-purine-2,6-dione |
InChI |
InChI=1S/C9H12N4O2S/c1-4(16)6-10-5-7(11-6)12(2)9(15)13(3)8(5)14/h4,16H,1-3H3,(H,10,11) |
Clé InChI |
JCAHPHMDTCOPTB-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=NC2=C(N1)C(=O)N(C(=O)N2C)C)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis[3-(oxolan-2-yl)propyl] hexanedioate](/img/structure/B14730502.png)
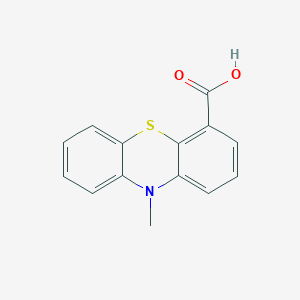
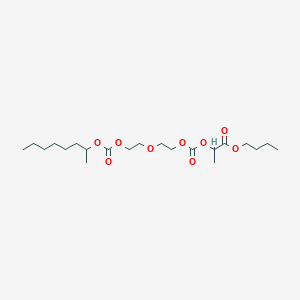
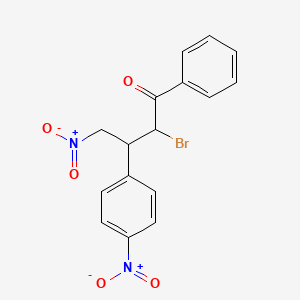
![Benzene-1,2-diylbis[(3,5-dibromo-4-methoxyphenyl)methanone]](/img/structure/B14730536.png)
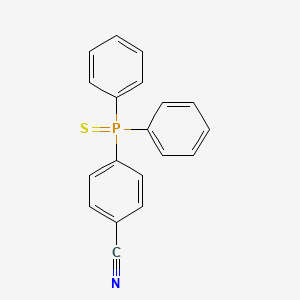
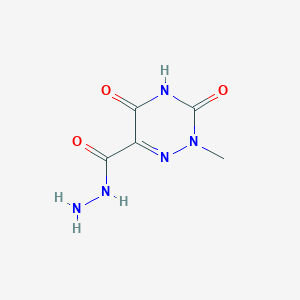
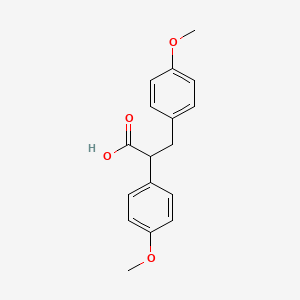




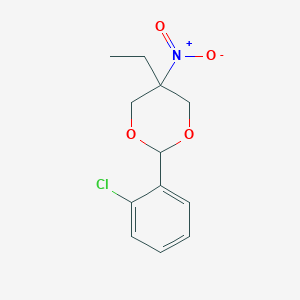
![2-[2-[Carboxymethyl(2-hydroxyethyl)amino]ethyl-(2-hydroxyethyl)amino]acetic acid](/img/structure/B14730616.png)
